Direct Black 168

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

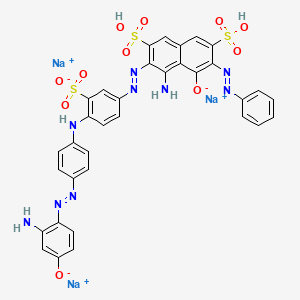

Direct Black 168, also known as C.I.this compound or C.I.335475, is a trisazo class dye . It is a black powder used for dyeing cotton, viscose, silk, and leather . It can also be used in inks, such as in inkjet printers .

Molecular Structure Analysis

The molecular formula of this compound is C34H23N8Na3O11S3 . It has a molecular weight of 884.76 . The dye belongs to the trisazo class .

Chemical Reactions Analysis

A study has investigated the degradation of this compound from aqueous solution using Fenton-like reactions combined with ultrasound . In the presence of H2O2, the effect of heterogeneous catalysts, such as fly ash, kaolinite, or diatomaceous earth on the degradation of this compound was observed under ultrasound .

Physical and Chemical Properties Analysis

This compound is a dark grey powder . It has a solubility of 50 GPL at 90°C . The dye has a light fastness of 3, washing fastness of 2, and perspiration fastness of 3 .

Scientific Research Applications

Degradation in Aqueous Solutions

Direct Black 168 can be effectively degraded from aqueous solutions using Fenton-like reactions combined with ultrasound. The use of heterogeneous catalysts like fly ash, kaolinite, or diatomaceous earth, particularly fly ash, enhances the degradation process when combined with H2O2 under ultrasound. This method shows a 99.0% removal ratio of this compound under optimal conditions, demonstrating its effectiveness in water treatment applications (Song & Li, 2009).

Synthesis Methods

The synthesis method of this compound involves a series of reactions starting with 4,4'-diamino benzidine-2-sulfonic acid. The process includes dual diazotization, coupling with H-acid, aniline, and m-aminophenol, followed by salting out and filtering. Understanding the optimal synthesis technology through single-factor experiments contributes to the efficient production of this dyestuff (Diao, 2009).

Direct Laser Surface Nano/Microstructuring

Direct femtosecond laser surface nano/microstructuring is a technique where this compound could potentially be applied. This technique is distinguished from conventional laser ablation methods, offering flexibility and control in creating various nano/microstructures on metals and semiconductors. These structures have applications in altering optical properties, creating “black metals” and “black silicon,” and fabricating materials with diverse wetting properties (Vorobyev & Guo, 2013).

Cell Printing in Biomedical Research

Laser-based direct writing, a technique potentially involving this compound, is used in the precise placement of living cells for applications in tissue engineering, stem cell, and cancer research. This technique allows for the spatially precise patterning of various biological materials while maintaining cellular viability, opening avenues for advanced biomedical research and applications (Schiele et al., 2010).

Enhancement of Li-ion Cell Capacity

Direct carbon-black coating of cathodes, using technologies like this compound, can enhance the capacity of Li-ion cells. A specific method involves using surfactants to increase the capacity by about 10% compared to bare cathodes. This advancement shows potential for improved performance in energy storage technologies (Kim et al., 2005).

Safety and Hazards

Properties

CAS No. |

85631-88-5 |

|---|---|

Molecular Formula |

C34H27N9NaO11S3 |

Molecular Weight |

856.8 g/mol |

IUPAC Name |

trisodium;2-[4-[(2-amino-4-oxidophenyl)diazenyl]anilino]-5-[(1-amino-8-oxido-7-phenyldiazenyl-3,6-disulfonaphthalen-2-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54); |

InChI Key |

GLGXNKFDKPCDHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)[O-])N)S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na] |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338075.png)

![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)

![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)

![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane](/img/structure/B3338147.png)